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Compound of Interest

4-(4-Fluorobenzyloxy)benzyl!
Compound Name:
alcohol

Cat. No.: B046532

Introduction

In the landscape of modern drug discovery and materials science, the precise structural
elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular,
have garnered significant attention due to the unique physicochemical properties imparted by
the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered
binding affinities. 4-(4-Fluorobenzyloxy)benzyl alcohol is a key intermediate in the synthesis
of various pharmacologically active compounds and advanced materials. Its bifunctional
nature, featuring a primary alcohol and a fluorinated benzyl ether moiety, makes it a versatile
building block.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-
Fluorobenzyloxy)benzyl alcohol (CAS 117113-98-1). As experimental spectra for this
specific compound are not readily available in peer-reviewed literature, this document presents
a comprehensive, predicted dataset derived from the analysis of structurally analogous
compounds. This approach, rooted in the fundamental principles of spectroscopic interpretation
and the well-documented effects of substituents, offers a robust and reliable reference for
researchers in the field. The insights herein are designed to guide scientists in the
identification, characterization, and quality control of this important synthetic intermediate.
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Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting
spectroscopic data. The structure of 4-(4-Fluorobenzyloxy)benzyl alcohol consists of two
benzene rings linked by an ether oxygen, with one ring bearing a hydroxymethyl group and the
other a fluorine atom, both in the para position.

Caption: Molecular Structure of 4-(4-Fluorobenzyloxy)benzyl alcohol.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The *H and 3C NMR spectra provide detailed information about the chemical
environment, connectivity, and stereochemistry of the constituent atoms.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR data is crucial for accurate
interpretation.

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluorobenzyloxy)benzyl
alcohol in 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

» 'H NMR Acquisition:
o Set the spectral width to cover a range of -2 to 12 ppm.
o Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
o Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Set the spectral width to cover a range of 0 to 200 ppm.

o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Acquire a minimum of 1024 scans, as the natural abundance of 13C is low.

o Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for

1H, 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation to

improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Predicted *H NMR Data

The predicted *H NMR spectrum is derived from the analysis of 4-(Benzyloxy)benzyl alcohol

and 4-Fluorobenzyl alcohol. The chemical shifts are referenced to TMS at 0.00 ppm.

Predicted
Signal Label ~ Chemical Multiplicity Constant (J,  Integration Assignment
Shift (ppm)
_ J H-F=55,
a ~7.42 Multiplet (dd) 2H H-2', H-6'
J H-H=85
b ~7.35 Doublet 2H H-2, H-6
_ J_H-F=J_H-
c ~7.10 Triplet (t) 2H H-3', H-5'
d ~6.98 Doublet 2H H-3, H-5
e ~5.05 Singlet 2H O-CH: (ether)
Singlet CH2-OH
f ~4.65 2H
(broad) (alcohol)
Singlet
g ~1.70 1H CH2-OH
(broad)

Interpretation and Causality (*H NMR)

o Aromatic Protons (a-d): The spectrum is expected to show four distinct signals in the

aromatic region (6.9-7.5 ppm).
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o The protons on the fluorinated ring (H-2', H-6', and H-3', H-5") are influenced by the
electron-withdrawing fluorine atom. Protons ortho to the fluorine (H-3', H-5") will be shifted
upfield due to fluorine's strong inductive effect, appearing as a triplet-like signal around
7.10 ppm due to coupling with both the adjacent protons and the fluorine atom (J_H-F).
Protons meta to the fluorine (H-2', H-6") will appear further downfield (~7.42 ppm) as a
doublet of doublets.

o The protons on the other aromatic ring (H-2, H-6, and H-3, H-5) form a classic AA'BB'
system. The protons ortho to the benzylic alcohol group (H-2, H-6) are expected around
7.35 ppm, while those ortho to the ether oxygen (H-3, H-5) will be shifted upfield to ~6.98
ppm due to the electron-donating nature of the ether linkage.

» Methylene Protons (e, f): Two sharp singlets are predicted for the two methylene groups.

o The benzylic ether protons (O-CHz, signal e) are deshielded by the adjacent oxygen and
aromatic ring, appearing around 5.05 ppm.

o The benzylic alcohol protons (CH2-OH, signal f) are expected at approximately 4.65 ppm.
This signal may appear as a broad singlet or a triplet if coupling to the hydroxyl proton is
observed.

e Hydroxyl Proton (g): The hydroxyl proton is expected to give a broad singlet around 1.70
ppm. Its chemical shift is highly dependent on concentration, temperature, and solvent purity.

Predicted *C NMR Data

The predicted 13C NMR data is based on established substituent effects on benzene ring
chemical shifts.
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Predicted Chemical Shift

Assignment Rationale

(ppm)

Directly attached to fluorine,
~162.5 (d, 1J_C-F = 245 Hz) c-4 )

large C-F coupling.

Attached to the ether oxygen,
~158.5 C-4 _

strongly deshielded.

uaternary carbon bearing the

~133.5 C-1 R Y 9

alcohol group.

Quaternary carbon of the
~132.9 (d, 4J_C-F=3 Hz) C-1 ) )

fluorinated ring.

Meta to fluorine, moderate C-F
~129.8 (d, 3J_C-F =8 Hz) Cc-2', C-6' .

coupling.
~128.8 C-2,C-6 Ortho to the alcohol group.

Ortho to fluorine, shielded and
~115.8 (d, 2J_C-F =21 Hz) C-3, C-5' _

shows strong C-F coupling.

Ortho to the ether oxygen,
~115.0 C-3,C-5 _

shielded.

Typical range for a benzylic
~69.8 O-CH:2 (ether) P g Y

ether carbon.

Typical range for a benzylic
~64.9 CH2-OH (alcohol) P J Y

alcohol carbon.

Interpretation and Causality (**C NMR)

o Fluorinated Ring: The most notable feature is the C-4' carbon, which will appear as a doublet

with a very large one-bond coupling constant (*J_C-F) of approximately 245 Hz. The other

carbons on this ring will also exhibit smaller C-F couplings (2J, 3J, 4J), which is a definitive

diagnostic feature.

¢ Non-Fluorinated Ring: The C-4 carbon, attached to the electron-donating ether oxygen, is

significantly deshielded and appears around 158.5 ppm. The C-1 carbon, bearing the
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hydroxymethyl group, is also deshielded but to a lesser extent.

Aliphatic Carbons: The two sp? hybridized carbons of the methylene groups are clearly
distinguished, with the ether-linked carbon appearing further downfield (~69.8 ppm) than the
alcohol-bearing carbon (~64.9 ppm) due to the slightly greater deshielding effect of the ether
linkage in this context.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation at specific frequencies

corresponding to bond vibrations.

Experimental Protocol: IR

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

Sample Preparation:

o ATR (Preferred): Place a small amount of the sample directly on the ATR crystal. Ensure
good contact by applying pressure with the anvil.

o Liquid Film: If using as a liquid, place a drop of the sample between two NaCl or KBr
plates.

Data Acquisition: Record the spectrum from 4000 to 400 cm~*. Co-add at least 16 scans to
obtain a high-quality spectrum.

Background Correction: A background spectrum of the clean ATR crystal or empty salt plates
must be recorded prior to the sample measurement and subtracted from the sample
spectrum.

Predicted IR Data
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Predicted Frequency

Intensity Vibration Type Assignment
(cm~)
3400-3300 Strong, Broad O-H Stretch Alcohol
3100-3000 Medium C-H Stretch Aromatic
2920-2850 Medium C-H Stretch Aliphatic (CH2)
1610, 1510, 1450 Strong to Medium C=C Stretch Aromatic Rings
Aryl-Alkyl Ether
~1245 Strong C-O Stretch )
(Asymmetric)
~1175 Strong C-F Stretch Aryl Fluoride
~1040 Strong C-O Stretch Primary Alcohol

Interpretation and Causality (IR)

o O-H Stretch: The most prominent feature will be a strong, broad absorption band in the
3400-3300 cm~1 region, characteristic of the hydrogen-bonded hydroxyl group of the alcohol.
The broadness is a direct result of intermolecular hydrogen bonding.

e C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
the aliphatic C-H stretches from the two CHz groups will appear just below 3000 cm~1.

o Aromatic Region: Sharp peaks between 1610 and 1450 cm~1 correspond to the C=C
stretching vibrations within the two aromatic rings.

o Fingerprint Region: This region is diagnostic for the key functional groups:

o Astrong band around 1245 cm~1 is characteristic of the asymmetric C-O-C stretching of
the aryl-alkyl ether.

o A strong absorption around 1175 cm~! is indicative of the C-F bond stretch on the
aromatic ring.

o Another strong band around 1040 cm~1 corresponds to the C-O stretching of the primary
alcohol. The presence of these three distinct and strong bands in the fingerprint region is a
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key identifier for the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

 Instrumentation: A mass spectrometer with an Electron lonization (EIl) source is standard for
this type of molecule.

o Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas
Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

 lonization: Use a standard electron energy of 70 eV for ionization.

o Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 400 Da.

Predicted Mass Spectrum Data

o Molecular Formula: C14H13FO2
e Exact Mass: 232.09 g/mol

e Molecular lon [M]*e: m/z 232

Predicted m/z Proposed Fragment Structure of Fragment
232 [M]*e [C1aH13FO2]*e

Loss of water and hydrogen
213 [M - H20 - H]* _

radical
123 [M - C7HeF]* Cleavage of ether bond
109 [C7HeF]* (Base Peak) 4-Fluorotropylium ion

o1 (CoH]* Tropylium ion (from
777
rearrangement)
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Interpretation and Predicted Fragmentation Pathway

The El mass spectrum is expected to show a discernible molecular ion peak at m/z 232. The
fragmentation will be dominated by cleavages at the benzylic positions, which are stabilized by

the aromatic rings.

Fragmentation Pathway

[C7HsO2]*
a-cleavage m/z =123
m/z = 232

(Molecular lon) o-cleavage [C7H6F]*
m/z = 109
(Base Peak)

[C1aH13FO2] e

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 4-(4-Fluorobenzyloxy)benzyl alcohol in
EI-MS.

o Base Peak (m/z 109): The most favorable fragmentation is the cleavage of the C-O bond of
the ether linkage to form the highly stable 4-fluorobenzyl cation, which likely rearranges to
the 4-fluorotropylium ion. This fragment at m/z 109 is predicted to be the base peak in the
spectrum.

e Fragment m/z 123: The alternative cleavage of the ether bond would generate the 4-
(hydroxymethyl)phenoxy cation at m/z 123.

e Fragment m/z 91: Loss of formaldehyde (CH20) from the m/z 123 fragment could lead to the
formation of the tropylium ion at m/z 91, a common fragment for benzyl-containing

compounds.

o Other Fragments: Loss of water from the molecular ion (m/z 214) followed by loss of a
hydrogen atom could lead to a small peak at m/z 213.
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Conclusion

This guide provides a comprehensive and technically grounded overview of the expected
spectroscopic characteristics of 4-(4-Fluorobenzyloxy)benzyl alcohol. By leveraging data
from structurally similar molecules and applying fundamental principles of spectroscopy, we
have constructed a detailed and predictive dataset for its *H NMR, 13C NMR, IR, and mass
spectra. This information serves as an essential, authoritative reference for researchers,
enabling them to confidently identify this compound, verify its purity, and utilize it effectively in
their synthetic endeavors. The causality-driven interpretations provided herein not only present
the data but also explain the underlying structural and electronic factors that govern the
observed spectroscopic behavior, empowering scientists with a deeper understanding of their
analytical results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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